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Tetrabutylammonium fluoride trihydrate

Cat. No.: B108558
CAS No.: 87749-50-6
M. Wt: 315.51 g/mol
InChI Key: VEPTXBCIDSFGBF-UHFFFAOYSA-M
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Description

Significance in Modern Synthetic Chemistry Paradigms

The significance of tetrabutylammonium (B224687) fluoride (B91410) trihydrate in contemporary synthetic chemistry is multifaceted. It is most renowned as the reagent of choice for the cleavage of silyl (B83357) ether protecting groups, a critical step in the synthesis of complex molecules. sacheminc.com The fluoride ion's high affinity for silicon facilitates the mild and selective removal of various silyl groups, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), from hydroxyl functionalities. sacheminc.com This reactivity has streamlined the synthetic routes to numerous natural products and pharmaceuticals. orgsyn.org

Beyond its primary role in deprotection, TBAF·3H₂O functions as a versatile mild base. commonorganicchemistry.comguidechem.com Its non-nucleophilic basic properties are harnessed to promote a range of base-catalyzed reactions, including aldol-type condensations and Michael additions, without inducing unwanted side reactions often associated with stronger bases. guidechem.comchemicalbook.com Furthermore, its capacity to act as a phase-transfer catalyst enables reactions between reagents that are soluble in different, immiscible phases. guidechem.com In recent years, its role has expanded to include promoting cross-coupling reactions and facilitating the formation of carbon-nitrogen and carbon-carbon bonds, demonstrating its broad utility in constructing complex molecular frameworks. guidechem.com

The table below summarizes the principal applications of Tetrabutylammonium Fluoride Trihydrate in modern organic synthesis.

Application TypeRole of TBAF TrihydrateExamples of Reactions
Deprotection Source of nucleophilic fluorideCleavage of silyl ethers (e.g., TBDMS, TIPS) from alcohols. sacheminc.com
Base Catalysis Mild, non-nucleophilic baseAldol (B89426) and Michael-type condensation reactions, elimination reactions. guidechem.comchemicalbook.com
Fluorination Nucleophilic fluoride sourceSynthesis of fluorinated organic compounds. guidechem.com
Cross-Coupling Promoter/BaseHiyama cross-coupling of aryl halides with organosilanes. guidechem.com
Bond Formation Catalyst/PromoterFormation of C-N bonds in the synthesis of tetrazoles and triazoles. guidechem.com
Functionalization CatalystRegioselective deacylation of cellulose (B213188) esters. guidechem.comresearchgate.net

Evolution of Academic Research Applications

The application of tetrabutylammonium fluoride in academic research has evolved significantly since its initial popularization as a desilylating agent. For decades, its use was predominantly confined to the removal of silyl protecting groups, a crucial but routine operation in multi-step synthesis. sacheminc.comorgsyn.org This foundational use established TBAF as a staple reagent in the synthetic chemist's toolkit.

Over time, researchers began to explore and exploit the other chemical properties of the fluoride ion delivered by TBAF. This led to the expansion of its use as a mild base in various carbon-carbon bond-forming reactions. guidechem.comchemicalbook.com A significant advancement in its application was its use as a promoter in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which broadened the scope of synthesizing biaryl compounds. guidechem.com

More recent academic investigations have uncovered highly specialized and sometimes unexpected applications. For instance, research has shown that TBAF·3H₂O can catalyze the highly regioselective deacylation of cellulose esters, showing a preference for removing acyl groups at the C-2 and C-3 positions, a selectivity pattern that contrasts with other methods. guidechem.comresearchgate.net Additionally, the challenges associated with the basicity and hygroscopic nature of TBAF have spurred the development of new, modified TBAF reagents. Researchers have created complexes, such as TBAF(t-BuOH)₄, by combining TBAF with alcohols like tert-butanol. researchgate.net These complexes exhibit modulated basicity and reactivity, allowing for more controlled and selective fluorination reactions with fewer elimination side products. researchgate.net This progression from a simple deprotection reagent to a versatile catalyst and the inspiration for second-generation reagents highlights the enduring and evolving importance of TBAF in academic research.

The following table illustrates the evolution of research applications for Tetrabutylammonium Fluoride.

EraKey Research FocusDescription of Application
Foundational Silyl Ether DeprotectionWidespread adoption as the standard reagent for the mild cleavage of silyl protecting groups on alcohols. orgsyn.org
Expansion Mild Base and Fluoride SourceUse as a non-nucleophilic base for condensation and elimination reactions, and as a nucleophilic source for synthesizing fluorinated molecules. guidechem.comchemicalbook.com
Advanced Synthesis Cross-Coupling and Heterocycle SynthesisApplication as a key promoter in palladium-catalyzed reactions (e.g., Hiyama coupling) and in the synthesis of nitrogen-containing heterocycles. guidechem.com
Specialized Applications Polymer and Materials ChemistryDiscovery of its ability to catalyze the regioselective deacylation of cellulose derivatives. guidechem.comresearchgate.net
Reagent Development Modulated ReactivityDevelopment of TBAF complexes with hydrogen-bond donors (e.g., tert-butanol) to create less basic, easier-to-handle, and more selective fluorinating agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H42FNO3 B108558 Tetrabutylammonium fluoride trihydrate CAS No. 87749-50-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabutylazanium;fluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H42FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471191
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87749-50-6
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation for Research Protocols

Established Laboratory Synthesis Routes

The synthesis of tetrabutylammonium (B224687) fluoride (B91410) trihydrate for laboratory use is typically achieved through straightforward and reliable methods that can be broadly categorized into metathesis reactions and ion exchange methodologies.

A prevalent and cost-effective method for synthesizing tetrabutylammonium fluoride trihydrate is through a salt metathesis (double displacement) reaction. This approach involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide or chloride, with an inorganic fluoride salt, typically potassium fluoride, in an aqueous solution. google.comgoogle.com

The process capitalizes on the formation of a tetrabutylammonium fluoride clathrate hydrate (B1144303), a crystalline cage-like structure formed by water molecules, which precipitates from the solution upon cooling. google.comgoogle.com The key steps are:

Dissolving the tetrabutylammonium salt and an excess of potassium fluoride in deionized water. google.com

Cooling the resulting solution, typically to a temperature range of 1-10°C, to induce crystallization of the clathrate hydrate. google.com This intermediate hydrate has a high water content, generally between 65-75%. google.com

The precipitated solid is isolated by filtration.

The isolated clathrate hydrate is then subjected to vacuum drying at a controlled temperature (e.g., 30-50°C) to remove excess water, yielding the final this compound product with a water content of approximately 15-20%. google.com

This method is advantageous as it avoids the use of organic solvents and hazardous reagents like hydrofluoric acid. google.com

Ion exchange chromatography provides an alternative route to prepare TBAF. This technique involves passing a solution containing a tetrabutylammonium salt through a column packed with a strong basic anion exchange resin.

In one common procedure, the resin (e.g., Amberlite IRA 410) is first treated with hydrofluoric acid to replace the original anions on the resin with fluoride ions. Subsequently, an aqueous solution of tetrabutylammonium bromide is passed through the fluoride-loaded resin. The bromide ions are exchanged for fluoride ions, resulting in an aqueous solution of tetrabutylammonium fluoride. Another approach involves first preparing tetrabutylammonium hydroxide (B78521) via an ion exchange resin, followed by neutralization with hydrofluoric acid. The final trihydrate can be obtained after careful evaporation of the water.

Table 1: Comparison of Laboratory Synthesis Routes for this compound
MethodologyTypical ReactantsKey Process StepsAdvantagesDisadvantages
Metathesis ReactionTetrabutylammonium bromide (or chloride), Potassium fluoride, WaterDissolution in water, low-temperature crystallization of clathrate, filtration, vacuum drying.Cost-effective, avoids organic solvents and hydrofluoric acid, simple operation. google.comPotential for halide ion contamination in the final product.
Ion Exchange ResinTetrabutylammonium bromide, Ion exchange resin, Hydrofluoric acidLoading resin with fluoride, passing reactant solution through the column, evaporation of solvent.Can produce a high-purity product.Requires handling of hazardous hydrofluoric acid and specialized chromatography equipment.

Considerations for Anhydrous and Hydrated Forms in Mechanistic Studies

The hydration state of tetrabutylammonium fluoride profoundly impacts its chemical properties. While the trihydrate is stable and commonly used, certain applications require the highly reactive anhydrous form. The choice between hydrated and anhydrous TBAF is a critical parameter in designing mechanistic studies.

Generating truly anhydrous TBAF is challenging because the compound is highly hygroscopic and thermally unstable. mdpi.com The strong affinity of the fluoride ion for water makes complete dehydration difficult, and heating the hydrated salt can induce decomposition via Hofmann elimination. unl.edu

Two primary strategies are employed for its generation:

Physical Dehydration : This method involves heating commercially available this compound under a high vacuum (e.g., at 40-45°C). However, this process is often incomplete, leaving residual water (0.1 to 0.3 equivalents), and promotes the formation of byproducts like tributylamine (B1682462) and tetrabutylammonium bifluoride through decomposition. unl.edugoogle.com

Chemical Synthesis : A more effective method for generating genuinely anhydrous TBAF involves the reaction of tetrabutylammonium cyanide (TBACN) with hexafluorobenzene (B1203771) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. mdpi.comgoogle.comnih.gov This reaction produces anhydrous TBAF and a hexacyanobenzene byproduct, which effectively scavenges any trace amounts of water present. google.comnih.gov The resulting anhydrous TBAF is stable for weeks at temperatures below -35°C under an inert nitrogen atmosphere. mdpi.comgoogle.com

Handling anhydrous TBAF requires stringent protocols. It must be managed under a dry, inert atmosphere (nitrogen or argon) to prevent moisture absorption. nbinno.com Its thermal instability necessitates storage and handling at low temperatures to prevent decomposition. mdpi.com

The presence or absence of water molecules dramatically alters the reactivity and stability of TBAF.

Reactivity : Anhydrous TBAF contains a "naked" fluoride ion, which is a powerful nucleophile and a very strong base. This enhanced reactivity allows it to participate in reactions, such as nucleophilic aromatic substitutions, at significantly faster rates and under milder conditions compared to its hydrated counterpart. unl.edugoogle.com In contrast, in this compound, the fluoride ion is strongly solvated by water molecules through hydrogen bonding. This solvation shell stabilizes the anion, thereby reducing its nucleophilicity and basicity. The effect of water can be so significant that even small increases in water content can severely decrease the rate of reactions like desilylation. oup.comnih.govnih.govresearchgate.net

Stability : The trihydrate is significantly more stable than the anhydrous form. Anhydrous TBAF is prone to decomposition, even at room temperature, through an E2 elimination reaction, yielding tributylamine and butene. unl.edu This decomposition pathway is catalyzed by the presence of hydroxylic substances, including trace water. google.comnih.gov The hydrated form is not susceptible to this rapid decomposition, making it the preferred reagent for general applications where extreme reactivity is not required.

Table 2: Comparison of Anhydrous and Hydrated Tetrabutylammonium Fluoride
PropertyAnhydrous TBAFTBAF Trihydrate
FormHighly hygroscopic solid. nbinno.comCrystalline solid.
StabilityThermally unstable; decomposes above 0°C. google.com Prone to Hofmann elimination. unl.eduStable at room temperature.
ReactivityExtremely high ("naked" fluoride). Acts as a very strong base and nucleophile. Moderate. Fluoride ion is stabilized by hydrogen bonding with water, reducing reactivity.
Common UsesMechanistic studies and reactions requiring a potent fluoride source (e.g., challenging fluorinations). General purpose fluoride source, particularly for routine deprotection of silyl (B83357) ethers.
HandlingRequires strict inert and anhydrous conditions; low-temperature storage. mdpi.comnbinno.comStandard laboratory handling; hygroscopic but much less sensitive than anhydrous form.

Mechanistic Investigations and Reactivity Studies

Fundamental Roles as a Nucleophilic Fluoride (B91410) Source and Base

Tetrabutylammonium (B224687) fluoride trihydrate serves a dual function in organic chemistry as a source of nucleophilic fluoride and as a non-nucleophilic base. The expression of either characteristic is highly dependent on the substrate and, critically, the solvent system employed. The trihydrate form is known to moderate the basicity of the fluoride ion compared to its anhydrous counterpart, which can be beneficial in minimizing side reactions.

The nucleophilicity of the fluoride anion is profoundly influenced by its solvation state. In protic solvents, such as water and alcohols, the small and highly electronegative fluoride ion is heavily solvated through strong hydrogen bonds. This solvation shell effectively shields the fluoride, drastically reducing its availability and reactivity as a nucleophile.

In contrast, in polar aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), or dimethylformamide (DMF), the fluoride ion is poorly solvated. The large tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N]⁺ does not coordinate strongly with the anion, resulting in a "naked" or partially naked fluoride ion. This unsolvated state dramatically enhances its nucleophilicity, making it a powerful reagent for reactions such as nucleophilic substitution and, most notably, the cleavage of silicon-oxygen bonds. The choice of solvent is therefore a critical parameter for controlling the outcome of reactions involving TBAF.

Table 1: Effect of Solvent Type on Fluoride Anion Reactivity

Solvent TypePredominant Fluoride StateInteraction with F⁻Resulting Nucleophilicity
Protic (e.g., Water, Methanol)Heavily SolvatedStrong Hydrogen BondingLow
Aprotic (e.g., THF, Acetonitrile)"Naked" / Poorly SolvatedWeak Ion-DipoleHigh

Beyond its role as a nucleophile, the fluoride ion is also a significant base (the pKa of its conjugate acid, HF, is approximately 3.2). This basicity allows TBAF to be used for promoting a variety of transformations, including elimination reactions. However, this dual reactivity can also lead to competing reaction pathways, which must be carefully managed.

In reactions with alkyl halides, TBAF can promote either nucleophilic substitution (Sₙ2) or base-induced elimination (E2). The outcome is often dictated by the structure of the substrate and the reaction conditions. For primary alkyl halides, the Sₙ2 pathway typically dominates. However, for secondary and tertiary substrates, where the electrophilic carbon is more sterically hindered, the E2 pathway becomes more competitive, leading to the formation of alkenes as side products. The presence of water in TBAF trihydrate can temper the fluoride's basicity, sometimes favoring the Sₙ2 pathway over E2 when compared to anhydrous TBAF. Theoretical studies have shown that the E2 product is formed from "free" TBAF, while specific solvation (e.g., by tert-butanol) can inhibit the E2 pathway and increase Sₙ2 selectivity. gelest.com

Elucidation of Detailed Reaction Mechanisms

Detailed mechanistic studies have been crucial in understanding and optimizing the application of tetrabutylammonium fluoride trihydrate in complex chemical transformations.

One of the most widespread applications of TBAF is the cleavage of silyl (B83357) ether protecting groups from alcohols. youtube.com The mechanism of this desilylation reaction is a cornerstone of its utility and is driven by the exceptionally high affinity of fluoride for silicon. The driving force is the formation of the very strong Si-F bond, which has a bond dissociation energy significantly greater than that of a Si-O bond. chem-station.comorganic-chemistry.org

The accepted mechanism proceeds via the following steps:

Nucleophilic Attack: The highly nucleophilic "naked" fluoride ion directly attacks the electrophilic silicon atom of the silyl ether.

Formation of a Hypervalent Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate silicon intermediate. chem-station.comorganic-chemistry.orgechemi.com In this trigonal bipyramidal structure, the silicon atom temporarily exceeds the octet rule.

Cleavage of the Si-O Bond: The silicon-oxygen bond is cleaved, releasing an alkoxide anion and forming a stable trialkylsilyl fluoride.

Protonation: In a final workup step, the resulting alkoxide is protonated by a proton source (often from the solvent or added acid) to yield the deprotected alcohol. youtube.com

This mechanism explains the high efficiency of TBAF for removing a wide array of silyl protecting groups, from the labile trimethylsilyl (B98337) (TMS) to the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. gelest.comlibretexts.org

More recently, TBAF has been identified as an effective catalyst for the deacylation of polysaccharide esters, such as cellulose (B213188) acetate (B1210297). acs.orgnih.govfigshare.com This application is particularly noteworthy for its unusual regioselectivity, which contrasts sharply with traditional deacylation methods. The process is efficient and can be performed under relatively mild conditions in solvents like DMSO or THF. nih.gov It has been shown to be effective for a range of cellulose esters, including acetate, butyrate (B1204436), and hexanoate (B1226103), and even for esters lacking alpha-protons, such as cellulose tribenzoate. nih.gov

The most remarkable feature of TBAF-catalyzed deacylation of cellulose esters is its unexpected regioselectivity. acs.orgnih.gov Contrary to most cellulose modifications that favor the more accessible primary C-6 position, TBAF selectively removes acyl groups from the more sterically hindered secondary positions (C-2 and C-3) of the anhydroglucose (B10753087) unit. acs.orgnih.govfigshare.comnih.gov

Mechanistic investigations, including kinetic isotope effect (KIE) studies, have revealed that this selectivity arises from two distinct mechanistic pathways operating at different positions on the glucose ring. nih.govresearchgate.netfigshare.com

Deacylation at C-2 and C-3 (Ketene Intermediate): The preferential and faster deacylation at the secondary C-2 and C-3 positions is proposed to occur via an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. researchgate.net In this pathway, the fluoride ion acts as a base, abstracting an α-proton from the acyl group to form an enolate, which then expels the cellulose alkoxide to generate a transient ketene (B1206846) intermediate . This ketene is subsequently hydrolyzed to yield a carboxylic acid. A significant secondary KIE (kH/kD = 1.26 ± 0.04) for this process supports the involvement of C-H bond breaking in the rate-determining step, which is consistent with the ketene mechanism. nih.govresearchgate.netfigshare.com

Deacylation at C-6 (Tetrahedral Intermediate): The slower deacylation at the primary C-6 position follows a more conventional base-catalyzed pathway. nih.govresearchgate.net Here, the fluoride ion acts as a nucleophile (or activates a water molecule which then acts as the nucleophile), attacking the carbonyl carbon of the ester to form a tetrahedral intermediate . Subsequent collapse of this intermediate expels the C-6 alkoxide. An inverse KIE (kH/kD = 0.87 ± 0.03) at this position supports a mechanism where the transition state is more sterically crowded, characteristic of the formation of a tetrahedral intermediate. nih.govresearchgate.netfigshare.com

The rationale for this unusual regioselectivity may involve chelation of the tetrabutylammonium cation by neighboring acyl groups, directing the fluoride anion's activity toward the C-2 and C-3 positions. nih.govfigshare.com

Table 2: Mechanistic Pathways in TBAF-Catalyzed Deacylation of Cellulose Acetate

Position on Glucose UnitProposed MechanismKey IntermediateRelative RateSupporting Evidence
C-2 / C-3 E1cB-like EliminationKeteneFastSecondary KIE > 1
C-6 General Base CatalysisTetrahedralSlowInverse KIE < 1

Mechanisms of Elimination Reactions (e.g., Dehydrobromination, Dehydrotriflation)

Tetrabutylammonium fluoride (TBAF) trihydrate serves as an effective and mild base in elimination reactions, providing an alternative to traditional strong bases that often require stringent anhydrous conditions. Its utility has been demonstrated in reactions such as dehydrobromination of vinyl bromides and the conversion of vinyl triflates into alkynes.

In the dehydrobromination of 2-bromo-1-alkenes, TBAF·3H₂O in a solvent like dimethylformamide (DMF) efficiently yields terminal acetylenes. A key advantage of this method is its tolerance to the presence of water, which simplifies the experimental setup compared to methods requiring strong bases like potassium tert-butoxide or alkali metal amides. guidechem.comresearchgate.net The fluoride ion (F⁻) from TBAF acts as the base, abstracting a proton from the substrate. The reaction is believed to proceed through an E2-type mechanism, where the proton abstraction and the departure of the bromide leaving group occur in a concerted step. The moderate basicity of the fluoride ion, particularly in its hydrated form, is sufficient to promote the reaction without causing significant side reactions.

Similarly, TBAF·3H₂O facilitates the elimination of the triflate group from vinyl triflates to form alkynes. guidechem.com Vinyl triflates are readily prepared from ketones, making this a convenient two-step process for converting ketones into alkynes. This method is notably milder than classical approaches that employ strong bases under anhydrous conditions. The mechanism is analogous to dehydrobromination, with the fluoride ion abstracting a vinylic proton, followed by the elimination of the highly effective triflate leaving group. In some related transformations, such as the conversion of secondary 2,2,2-trifluoroethanesulfonate esters (tresylates) to methanesulfonate (B1217627) esters (mesylates), a proposed mechanism involves a TBAF-induced dehydrofluorination. researchgate.net

The table below summarizes the conditions and outcomes for TBAF-mediated elimination reactions.

SubstrateLeaving GroupProductKey Mechanistic FeatureAdvantage over Traditional Methods
Vinyl Bromide-BrAlkyneE2-type dehydrobrominationMild conditions, water tolerant
Vinyl Triflate-OTfAlkyneE2-type dehydrotriflationDoes not require strong base or anhydrous conditions

Mechanistic Aspects of Cross-Coupling Reaction Promotion

Tetrabutylammonium fluoride is a key promoter in palladium-catalyzed cross-coupling reactions involving organosilicon compounds, most notably the Hiyama coupling. The fluoride ion plays a crucial and multifaceted role in the catalytic cycle, primarily by activating the otherwise unreactive silicon reagent.

The generally accepted mechanism for the Hiyama coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. The critical role of TBAF occurs during the transmetalation step. Organosilanes, such as aryltrialkoxysilanes, are typically inert towards transmetalation with the palladium(II) complex formed after oxidative addition. The fluoride ion from TBAF activates the organosilane by coordinating to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. wikipedia.orgthieme-connect.comorganic-chemistry.org This pentavalent silicon intermediate is significantly more nucleophilic and possesses a more labile carbon-silicon bond, which is essential for the subsequent transfer of the organic group to the palladium center. wikipedia.orgorganic-chemistry.org

Kinetic and spectroscopic studies have provided a detailed picture of this activation process. For instance, in the cross-coupling of alkenylsilanols, a hydrogen-bonded complex between TBAF and the silanol (B1196071) has been identified as a key intermediate. nih.gov This complex then facilitates the formation of a fluoride-activated disiloxane, which is the species that undergoes the turnover-limiting transmetalation. organic-chemistry.org

Furthermore, research has shown that the fluoride ion has at least three distinct roles in these reactions thieme-connect.comresearchgate.net:

Formation of a Reactive Palladium Complex : The fluoride ion can exchange with the halide on the palladium center (e.g., from trans-[ArPdBr(PPh₃)₂]) to form a more reactive palladium fluoride complex (trans-[ArPdF(PPh₃)₂]). This fluoride complex is more susceptible to reaction with the organosilane in the transmetalation step. thieme-connect.comresearchgate.net

Activation of the Organosilane : As mentioned, it forms a hypervalent silicate, which is necessary for the C-Si bond cleavage.

Catalysis of Reductive Elimination : Fluoride can also catalyze the final reductive elimination step, where the two organic groups on the palladium center couple to form the product and regenerate the palladium(0) catalyst. thieme-connect.com

However, the concentration of the fluoride ion must be carefully controlled, as it can also have a negative effect by forming unreactive anionic silicate species, such as [Ar'SiF(OMe)₃]⁻, which can inhibit the reaction. thieme-connect.com

Catalytic Cycle StepRole of TBAF/Fluoride IonMechanistic Detail
Pre-TransmetalationPalladium Complex ModificationForms trans-[ArPdFL₂] which is more reactive than trans-[ArPdXL₂]. thieme-connect.comresearchgate.net
Transmetalation (Rate-Determining)Silicon ActivationForms a hypervalent, pentacoordinate silicon species, increasing its nucleophilicity and lability of the C-Si bond. wikipedia.orgorganic-chemistry.org
Reductive EliminationCatalysisAccelerates the final C-C bond formation to release the product. thieme-connect.com
Side ReactionInhibitionFormation of unreactive anionic silicates at high fluoride concentrations. thieme-connect.com

Solvent Effects and Reaction Environment Parameters

Influence of Solvent Polarity on Fluoride Ion Solvation and Reactivity

The choice of solvent is a critical parameter that profoundly influences the reactivity of the fluoride ion delivered by this compound. The solvent's primary role relates to its ability to solvate the tetrabutylammonium (TBA⁺) cation and the fluoride (F⁻) anion, which in turn dictates the degree of ion pairing and the "nakedness" of the fluoride nucleophile.

In polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (MeCN), the reactivity of TBAF is significantly enhanced. These solvents are effective at solvating the large, diffuse TBA⁺ cation, which helps to separate it from the fluoride anion. This dissociation of the ion pair liberates a more "naked," and therefore more nucleophilic and basic, fluoride ion. mdpi.com Theoretical calculations have shown that in these solvents, TBAF exists predominantly as separated ion pairs, which facilitates its role in reactions like SNAr. researchgate.net

Conversely, in protic solvents like water and alcohols, the reactivity of the fluoride ion is dramatically diminished. Protic solvents possess acidic protons that can form strong hydrogen bonds with the highly electronegative and charge-dense fluoride anion. This creates a tight solvation shell around the F⁻ ion, effectively shielding it and severely reducing its nucleophilicity and basicity. This is why SNAr fluorinations are computationally determined to be energetically unfavorable in alcohol solvents due to the high solvation energy of fluoride. nih.gov

In nonpolar solvents such as tetrahydrofuran (THF) and benzene, TBAF tends to exist as larger aggregates, like tetramers. researchgate.net While THF is a common solvent for TBAF-mediated reactions (often sold as a 1M solution), the state of aggregation can influence reactivity. The fluoride ion in these aggregates is less accessible and generally less reactive than the "naked" fluoride ions present in polar aprotic solvents.

Solvent TypeExamplesEffect on TBAFResulting Fluoride Reactivity
Polar AproticDMSO, DMF, MeCNSolvates TBA⁺ cation, promotes ion pair separation. High (more "naked" fluoride)
ProticWater, AlcoholsStrongly solvates F⁻ anion via hydrogen bonding. Very Low
Nonpolar / Low PolarityTHF, BenzenePromotes formation of ion pairs and aggregates (e.g., tetramers). researchgate.netModerate to Low

Role of Controlled Water Content on Reaction Efficiency and Selectivity

The water content associated with Tetrabutylammonium fluoride is a crucial factor that can be tuned to control reaction efficiency and selectivity. While anhydrous TBAF is a highly reactive and potent source of "naked" fluoride, its preparation and handling are challenging due to its hygroscopic nature and thermal instability. mdpi.com Consequently, the commercially available and more stable trihydrate form (TBAF·3H₂O) is widely used.

The three molecules of water in TBAF·3H₂O are not merely impurities; they form a hydration shell around the fluoride ion, moderating its basicity and nucleophilicity through hydrogen bonding. This moderation can be advantageous in certain applications. For example, in elimination reactions, the reduced basicity can help suppress unwanted side reactions that might occur with a more aggressive, anhydrous base. guidechem.com

However, for many other transformations, the presence of water is detrimental. In SNAr reactions, water can compete with the fluoride ion as a nucleophile, leading to the formation of undesired phenol (B47542) byproducts. nih.gov Furthermore, the strong solvation of the fluoride ion by water dramatically decreases its nucleophilicity, often leading to slow or incomplete reactions. nih.gov This necessitates the use of rigorously dried reagents and solvents for many fluorination protocols. nih.gov

The efficiency of desilylation reactions, a primary application of TBAF, is also highly sensitive to water content. Studies on the cleavage of tert-butyldimethylsilyl (TBDMS) protecting groups from oligoribonucleotides have shown that the desilylation of certain nucleosides (uridine and cytidine) is significantly more efficient when the water content of the TBAF reagent is low (≤5%). nih.govresearchgate.net Conversely, the desilylation of other nucleosides (adenosine and guanosine) was less affected by higher water content. nih.gov This demonstrates that controlling the hydration level of TBAF is essential for achieving optimal results and selectivity in sensitive applications. Drying commercial TBAF solutions over molecular sieves is a common practice to achieve the desired low water content. nih.gov

TBAF FormWater ContentEffect on Fluoride IonImpact on ReactivityTypical Application
Anhydrous TBAFVery LowProvides highly reactive "naked" fluoride. mdpi.comHigh basicity and nucleophilicity.SNAr fluorinations requiring high reactivity. researchgate.net
TBAF·3H₂O (Trihydrate)~17% (w/w)Moderates reactivity through hydrogen bonding. Reduced basicity, can prevent side reactions.Mild base in elimination reactions. guidechem.com
Dried TBAF SolutionLow (e.g., <5%)Increases availability of nucleophilic fluoride.Enhanced efficiency and selectivity.Sensitive desilylations. nih.govresearchgate.net

Impact of Counterions and Ion Pairing Dynamics

The reactivity of the fluoride anion in solution is intrinsically linked to the nature of its counterion and the dynamics of ion pairing. The concept of "naked" fluoride is central to understanding the high reactivity of TBAF. mdpi.com In an ideal gas phase, the fluoride ion is a small, highly charge-dense species with exceptional basicity and nucleophilicity. However, in solution, it is always associated with a counterion, and the strength of this interaction significantly modulates its reactivity.

The tetrabutylammonium (TBA⁺) cation is large, with its positive charge diffused over a considerable volume. This charge diffusion results in a relatively weak electrostatic interaction with the fluoride anion compared to smaller, more charge-concentrated cations like alkali metals (e.g., K⁺ in KF) or even smaller tetraalkylammonium ions like tetramethylammonium (B1211777) (TMA⁺). This weaker interaction leads to a "looser" ion pair in solution, making the fluoride ion more "naked" and thus more available to participate in chemical reactions. mdpi.com

Spectroscopic and kinetic studies have shed light on the state of TBAF in various solvents. In nonpolar media, TBAF can exist as tight ion pairs or even larger aggregates, which reduces the effective concentration of reactive fluoride. In polar aprotic solvents, the solvation of the TBA⁺ cation promotes the dissociation of these aggregates into looser, solvent-separated ion pairs, thereby increasing fluoride's reactivity.

The choice of counterion has a direct impact on reaction outcomes. For instance, theoretical calculations show that the stronger ion-pairing in tetramethylammonium fluoride (TMAF) compared to TBAF results in a higher activation energy barrier for reactions. This highlights a fundamental principle: more reactive nucleophilic fluorinating reagents require more weakly coordinating cations to minimize ion pairing and maximize the availability of the fluoride anion. researchgate.net These ion pairing and aggregation effects are considered key limitations in nucleophilic aromatic fluorination, and overcoming them is a central goal in the development of new fluorinating agents. researchgate.net NMR studies, including diffusion analysis, have been employed to probe the ion-pairing between the TBA⁺ cation and the fluoride-containing anion in solution, confirming the existence of these interactions. rsc.org

CounterionSize/Charge DensityIon Pairing Strength with F⁻Resulting Fluoride Reactivity
K⁺ (in KF)Small / HighVery Strong (High lattice energy)Low (in organic solvents)
Tetramethylammonium (TMA⁺)Relatively SmallStrongModerate
Tetrabutylammonium (TBA⁺)Large / DiffuseWeakHigh (more "naked" fluoride) mdpi.com

Kinetic and Thermodynamic Considerations

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating the mechanisms of chemical reactions. By measuring the difference in reaction rates between a reactant containing a light isotope and one containing a heavy isotope, significant insights into bond-breaking and bond-forming events in the rate-determining step can be gained.

In the context of reactions mediated by tetrabutylammonium fluoride (TBAF), KIE studies have been instrumental in understanding the mechanism of the regioselective deacylation of cellulose esters. nih.govresearchgate.netresearchgate.net Research into this unusual reaction, where TBAF preferentially removes acyl groups from the more sterically hindered secondary positions (C-2 and C-3) over the primary position (C-6), has utilized KIE to differentiate between possible mechanistic pathways. nih.govnih.govacs.orgacs.org

The investigation revealed distinct mechanisms for deacylation at different positions on the anhydroglucose unit of cellulose. nih.govresearchgate.net For the deacylation at the C-2 and C-3 positions, a secondary KIE of kH/kD = 1.26 ± 0.04 was observed. nih.gov This value suggests a mechanism involving the formation of a ketene intermediate, consistent with an E1cB (Elimination Unimolecular conjugate Base) pathway. nih.govresearchgate.net Conversely, the deacylation at the C-6 position exhibited an inverse KIE (kH/kD = 0.87 ± 0.03). nih.gov This finding is indicative of a mechanism that involves the formation of a tetrahedral intermediate, which is characteristic of a general base-catalyzed process. nih.govresearchgate.net

These divergent KIE values provide strong evidence that TBAF facilitates deacylation through two different, position-dependent mechanisms on the same cellulose ester substrate. nih.govresearchgate.net

Position on Anhydroglucose UnitKinetic Isotope Effect (kH/kD)Inferred MechanismKey Intermediate
C-2 / C-31.26 ± 0.04 nih.govE1cB Elimination nih.govresearchgate.netKetene nih.gov
C-60.87 ± 0.03 nih.govGeneral Base Catalysis nih.govresearchgate.netTetrahedral nih.gov

While extensive experimental data on the thermodynamic activation parameters for reactions mediated by this compound are limited, theoretical studies have provided valuable insights. For instance, theoretical calculations have been conducted for the nucleophilic aromatic substitution (SNAr) fluorination of various chloropyridines using anhydrous TBAF. researchgate.net These computational studies help to quantify the energy barriers and thermodynamic favorability of such transformations. researchgate.net The calculations show that while gas-phase fluorodenitration reactions are both fast and thermodynamically favorable, the preferential solvation of the fluoride ion in solution leads to significant activation barriers. researchgate.net This highlights that factors such as ion pairing, aggregation, and solvation play a critical role in limiting the nucleophilic reactivity of the fluoride ion and thus influence the activation parameters of the reaction. researchgate.net

Stereochemical and Regiochemical Control in TBAF-Mediated Reactions

This compound is a versatile reagent capable of exerting significant control over the stereochemical and regiochemical outcomes of various organic reactions. Its efficacy stems from the role of the fluoride ion as a base or nucleophile and the influence of the bulky tetrabutylammonium cation.

A prominent example of this control is the TBAF-mediated aldol (B89426) reaction of β-allenoates with aldehydes. nih.govacs.orgacs.org This reaction proceeds in a highly regio- and stereoselective manner to produce polyfunctionalized (2E,4E)-4-carbinol alkadienoates. nih.govacs.orgacs.org The specific formation of the (2E,4E) isomer demonstrates the high degree of stereochemical control exerted by the reaction conditions. acs.org The regioselectivity is also noteworthy, with the reaction leading exclusively to the 4-carbinol isomer, a valuable synthetic building block. acs.orgacs.org

Another significant application of TBAF's directing capabilities is in the deacylation of cellulose esters. nih.govacs.orgacs.orgnih.gov This reaction displays remarkable and unexpected regioselectivity. nih.govacs.org Contrary to typical reactions of cellulose derivatives which favor the less sterically hindered C-6 position, TBAF-catalyzed deacylation shows a substantial preference for removing acyl groups from the secondary alcohol positions at C-2 and C-3. nih.govacs.orgacs.org This allows for a simple, one-step synthesis of highly regioselectively substituted cellulose-6-O-esters without the need for protecting groups. nih.govacs.org This regioselectivity has been observed not only with cellulose acetate but also with butyrate and hexanoate triesters. nih.gov

Reaction TypeSubstrate(s)Role of TBAFObserved Outcome
Aldol Reactionβ-Allenoates and AldehydesBase-MediatorHighly regio- and stereoselective formation of (2E,4E)-4-carbinol alkadienoates. nih.govacs.org
DeacylationCellulose Esters (e.g., Acetate, Butyrate)CatalystHighly regioselective removal of acyl groups at C-2 and C-3 positions over the C-6 position. nih.govnih.gov

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of Tetrabutylammonium (B224687) fluoride (B91410) trihydrate at the molecular level. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can gain detailed information about the compound's cationic structure, the environment of the fluoride anion, and its interactions with other molecules.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is primarily used to characterize the tetrabutylammonium ([N(C₄H₉)₄]⁺) cation. The spectrum typically displays four distinct signals corresponding to the four chemically non-equivalent methylene (B1212753) and methyl groups of the butyl chains. chemicalbook.com The chemical shifts are influenced by the proximity of the protons to the positively charged nitrogen atom.

In deuterated chloroform (B151607) (CDCl₃), the proton signals for the tetrabutylammonium cation show characteristic multiplets. chemicalbook.com The protons closest to the nitrogen atom (α-CH₂) are the most deshielded and appear furthest downfield, typically around 3.3 ppm. chemicalbook.com Subsequent protons (β-CH₂, γ-CH₂) appear progressively upfield, followed by the terminal methyl protons (δ-CH₃) which are the most shielded. chemicalbook.comrsc.org ¹H NMR is also a valuable tool for monitoring reactions where TBAF is used as a reagent, such as in titration studies to probe anion-receptor interactions. rsc.orgresearchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃. chemicalbook.com
AssignmentProton GroupTypical Chemical Shift (δ, ppm)
Aα-CH₂ (-N-CH₂-CH₂-CH₂-CH₃)3.314
Bβ-CH₂ (-N-CH₂-CH₂-CH₂-CH₃)1.662
Cγ-CH₂ (-N-CH₂-CH₂-CH₂-CH₃)1.451
Dδ-CH₃ (-N-CH₂-CH₂-CH₂-CH₃)1.003

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the tetrabutylammonium cation. A typical spectrum shows four signals, one for each unique carbon atom in the butyl chains. chemicalbook.com Similar to the proton spectrum, the carbon atom bonded directly to the nitrogen (Cα) is the most deshielded.

Table 2: Representative ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation.
Carbon AtomTypical Chemical Shift (δ, ppm)
α-C (-N-CH₂-CH₂-CH₂-CH₃)~58
β-C (-N-CH₂-CH₂-CH₂-CH₃)~24
γ-C (-N-CH₂-CH₂-CH₂-CH₃)~20
δ-C (-N-CH₂-CH₂-CH₂-CH₃)~13

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the fluoride anion. The chemical shift of the ¹⁹F signal is extremely sensitive to its environment, including the solvent and the presence of hydrogen bonding or other interactions. researchgate.net In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the fluoride anion of TBAF shows a distinct peak. researchgate.net In deuterium (B1214612) oxide (D₂O), the signal appears at approximately -122 ppm. researchgate.net The position of this signal can shift significantly upon interaction with other molecules, making ¹⁹F NMR a powerful tool for studying fluoride binding and reactivity. researchgate.nettezu.ernet.in For instance, the hydration state of commercially available TBAF can lead to the formation of bifluoride ([HF₂]⁻), which is detectable in the ¹⁹F NMR spectrum at a different chemical shift. researchgate.net

Table 3: Illustrative ¹⁹F NMR Chemical Shifts for Fluoride Species from TBAF in Different Solvents.
SolventFluoride SpeciesTypical Chemical Shift (δ, ppm)Reference
D₂OF⁻~ -122 researchgate.net
DMSO-d₆F⁻~ -97
CDCl₃[HF₂]⁻~ -157 researchgate.net

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) spectroscopy is a potent technique for investigating the atomic-level structure and dynamics of solid materials. wikipedia.org Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as dipolar coupling and chemical shift anisotropy, which provide rich structural information. wikipedia.org While less common in the literature for TBAF·3H₂O compared to solution-state studies, ssNMR can be applied to characterize its crystalline structure. This technique is particularly valuable for studying materials that lack long-range order and are not amenable to X-ray diffraction. nih.gov For TBAF·3H₂O, ssNMR could elucidate the local environment of the fluoride ions, probe the dynamics of the tetrabutylammonium cations within the crystal lattice, and characterize the hydrogen-bonding network involving the water of hydration.

Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Tetrabutylammonium fluoride trihydrate itself does not absorb light in the ultraviolet-visible (UV-Vis) range, as the tetrabutylammonium cation and the fluoride anion lack chromophores. However, UV-Vis spectroscopy is an essential indirect method for studying the effects of TBAF in solution. It is frequently employed in fluoride sensing research, where the addition of TBAF to a solution containing a sensor molecule causes a distinct color change or a shift in the absorption spectrum. researchgate.netresearchgate.netrsc.org

In these studies, TBAF serves as a soluble source of fluoride ions. uoeld.ac.ke The interaction of the fluoride ion with the chemosensor—often through hydrogen bonding or a chemical reaction like desilylation—alters the electronic structure of the sensor molecule, leading to a change in its UV-Vis spectrum. researchgate.net By monitoring these spectral changes as a function of TBAF concentration, researchers can determine the sensitivity and selectivity of the sensor for fluoride ions. researchgate.netrsc.org

Table 4: Examples of UV-Vis Spectral Changes in Sensor Molecules upon Addition of TBAF.
Sensor MoleculeSolventObservation upon TBAF AdditionReference
IsatinMeCNSignificant color change from light yellow to reddish-orange. researchgate.net
Mesitylene-based probe with catechol unitDMSOChromogenic determination of fluoride. researchgate.net
ArylaldoximeDMSOAbsorbance red-shift and visible color change. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile analytical technique utilized for the identification of molecular compounds by measuring their absorbance of infrared radiation. innovatechlabs.com This method is instrumental in determining the molecular composition and structure of a sample by identifying the functional groups present based on their unique vibrational frequencies. innovatechlabs.comyoutube.com

For this compound, FTIR analysis serves as a qualitative tool to confirm the compound's identity and purity. innovatechlabs.com The resulting absorbance spectrum provides a molecular fingerprint, which can be compared against reference spectra in extensive libraries for verification. innovatechlabs.com While specific peak assignments for this compound are detailed in specialized literature, the general application involves irradiating a sample—which can be in solid, liquid, or powdered form—with an infrared light source and measuring the absorbance to analyze its chemical bonds. youtube.com The conformity of the compound's infrared spectrum to a standard is a key quality control parameter. thermofisher.com

Chromatographic Techniques

Size Exclusion Chromatography (SEC) for Polymer Analysis

Tetrabutylammonium fluoride (TBAF), in its hydrated form, plays a crucial role as a component in novel solvent systems for Size Exclusion Chromatography (SEC), particularly in the analysis of polymers that are otherwise difficult to characterize. mdpi.comresearchgate.net SEC is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net

Research has demonstrated the utility of a Tetrabutylammonium fluoride/dimethylsulfoxide (TBAF/DMSO) solvent system for characterizing the molar mass distribution of non-derivatized cellulose (B213188) samples. mdpi.comresearchgate.net This approach is considered a greener alternative for analyzing cellulose samples with varying average degrees of polymerization (DP). mdpi.com In these studies, cellulose samples are dissolved in the TBAF/DMSO solution before being analyzed by SEC using DMSO as the mobile phase. mdpi.comresearchgate.net

Initial attempts to use TBAF/DMSO directly as the elution solvent led to technical challenges, including rapid column saturation, which was attributed to interactions between TBAF molecules and the polystyrene-divinylbenzene copolymer that constitutes the stationary phase of the column. mdpi.com Consequently, the methodology was adapted to use the TBAF/DMSO system for sample dissolution only. mdpi.com The concentration of TBAF in the solvent was found to influence the dissolution and elution profiles of high DP samples. For instance, at a TBAF concentration of 10 mg/mL, the analysis of high DP cellulose samples was complicated by the elution of cellulose aggregates in the exclusion volume, suggesting incomplete dissolution or effects from the dilution of TBAF in the elution solvent. mdpi.comresearchgate.net

The table below summarizes the findings from SEC analysis of various cellulose samples dissolved in the TBAF/DMSO system.

Cellulose SampleAverage Degree of Polymerization (DP)Observation with TBAF/DMSO Solvent System
Avicel®Low (<300)Molar mass was successfully determined. mdpi.com
Cotton FibersLow (<300)Molar mass was successfully determined. mdpi.com
α-celluloseHigh (>1000)Incomplete dissolution at 10 mg/mL TBAF led to aggregates. mdpi.com
Vitacel®High (>1000)Incomplete dissolution at 10 mg/mL TBAF led to aggregates. mdpi.com

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction of Clathrate Hydrates

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been applied to various hydrates of Tetrabutylammonium fluoride (TBAF), which are known to form ionic clathrate hydrates. researchgate.netresearchgate.net These structures consist of a host lattice of hydrogen-bonded water molecules that encapsulate guest ions. bohrium.com

TBAF hydrates are sometimes referred to as semi-clathrate hydrates because the fluoride ion can substitute a water molecule within the hydrate (B1144303) framework. avestia.com Research has identified several crystalline forms of TBAF clathrate hydrates, and their structures have been elucidated by X-ray analysis. researchgate.netresearchgate.net

One notable study reported the crystal structure of the (C₄H₉)₄NF·29.7H₂O clathrate hydrate. researchgate.net Its structure was determined to be a cubic superstructure of the well-known cubic structure-I found in gas hydrates. researchgate.net Another investigation identified two distinct ionic clathrate hydrates in the TBAF-water binary system: a tetragonal structure-I (TS-I) and the aforementioned cubic superstructure-I (CSS-I). researchgate.net

Key crystallographic data for a TBAF clathrate hydrate are presented in the table below.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameter (a)Temperature
Cubic Superstructure-I(C₄H₉)₄NF·29.7H₂OCubicI 4 ‾ 3 d24.375(3) Å150 K

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations

Computational chemistry and theoretical modeling provide powerful tools for investigating the properties of chemical compounds at the molecular level. nd.edu Electronic structure calculations, particularly those using methods like Density Functional Theory (DFT), allow researchers to predict the behavior of electrons in molecules. unimelb.edu.au These predictions can illuminate a compound's structure, reactivity, and thermochemical properties. unimelb.edu.aucarla-hd.de

For this compound, electronic structure calculations can offer insights that complement experimental data. The fundamental electronic structure of the compound is dictated by the electron configurations of its constituent elements, such as nitrogen ([He]2s²2p³) and fluorine ([He]2s²2p⁵). americanelements.com Theoretical methods can be employed to model the geometry of the tetrabutylammonium cation and the fluoride anion, as well as their interactions with the three water molecules in the hydrated crystal.

DFT is a popular computational technique due to its balance of accuracy and manageable computational cost, making it suitable for studying complex systems. unimelb.edu.au By applying DFT, researchers can investigate the electronic and structural properties of this compound, helping to rationalize its behavior in various chemical applications. carla-hd.de These computational approaches are integral to the modern, rational design of catalysts and for gaining a deeper understanding of chemical mechanisms where experimental insight is limited. carla-hd.de

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound (TBAF·3H₂O), MD simulations provide invaluable insights into the dynamic behavior of the ions and water molecules, offering a molecular-level understanding of its structural and transport properties. These simulations model the interactions between the bulky tetrabutylammonium (TBA⁺) cation, the highly electronegative fluoride (F⁻) anion, and the surrounding water molecules of hydration.

First-principles molecular dynamics (FPMD), which utilizes quantum mechanical calculations (often based on Density Functional Theory) to determine forces between atoms, has been employed to study analogous systems like tetramethylammonium (B1211777) fluoride (TMAF) in aqueous environments. nih.gov This approach allows for the investigation of complex phenomena such as ion solvation, hydrogen bonding networks, and structural rearrangements without relying on pre-parameterized force fields. nih.gov

In simulations of TBAF·3H₂O, researchers can analyze the intricate interplay of forces: the electrostatic interactions between ions and polar water molecules, the van der Waals forces governing the bulky nonpolar butyl chains, and the strong hydrogen bonds formed between the fluoride anion and water. A key focus of such simulations is the hydration shell of the fluoride ion. The water molecules are found to preferentially solvate the F⁻ anion, forming strong F⁻···H₂O hydrogen bonds. nih.gov MD simulations can quantify the structure of this solvation, for instance, by calculating radial distribution functions (RDFs) which describe the probability of finding a water molecule at a certain distance from the fluoride ion.

Furthermore, the simulations can track the lifetime and dynamics of these hydrogen bonds. Studies on similar systems have shown that the distribution of hydrogen bond lifetimes is broad, indicating a complex and dynamic local environment around the fluoride anion. nih.gov The simulations also shed light on the structural arrangement of the TBA⁺ cation and how its hydrophobic butyl chains influence the surrounding water structure.

Interactive Data Table: Representative MD Simulation Parameters for an Aqueous TBAF System This table illustrates typical parameters that would be defined for a simulation study.

Simulation ParameterValue / MethodDescription
EnsembleIsothermal-isobaric (NPT)Maintains constant number of particles (N), pressure (P), and temperature (T).
Temperature300 KRepresents ambient temperature conditions.
Pressure1 atmRepresents standard atmospheric pressure.
Force FieldOPLS-AA / FPMDDescribes interatomic potentials; FPMD uses on-the-fly quantum calculations. nih.govekb.eg
Water ModelSPC/E or TIP3PA rigid three-site model for water molecules used in classical MD. ekb.eg
Time Step1.0 fsThe interval between successive calculations of particle positions and forces.
Simulation Duration>50 psThe total time simulated to observe molecular motions and reach equilibrium. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in understanding the fundamental nature of the intermolecular interactions that govern the compound's structure and reactivity. DFT provides a detailed picture of electron distribution and allows for the accurate calculation of molecular geometries, binding energies, and vibrational frequencies.

A primary application of DFT is the analysis of the strong hydrogen bonding between the fluoride anion and the three water molecules. DFT calculations can precisely determine the geometries of the [F(H₂O)₃]⁻ cluster, providing bond lengths and angles. ugm.ac.id High-level DFT calculations support the understanding of how fluoride anions and water molecules assemble into stable clusters. americanelements.com The theory can also quantify the strength of these interactions by calculating the interaction energy, which is crucial for understanding the stability of the hydrated form. ugm.ac.id

DFT is also used to explore the electronic properties of the entire TBAF·3H₂O system. By analyzing the molecular electrostatic potential (MEP) surface, researchers can identify the electron-rich and electron-poor regions of the molecule. researchgate.net This is particularly useful for understanding the reactivity of the fluoride ion, which is a strong hydrogen bond acceptor and a potent nucleophile in various chemical reactions.

Interactive Data Table: Illustrative DFT-Calculated Properties for a Fluoride-Water Cluster This table presents the types of data that DFT calculations can provide for the interactions within the hydrated fluoride component of TBAF·3H₂O.

Calculated PropertyExample ValueSignificance
F⁻···H-O Hydrogen Bond Length~1.6 - 1.8 ÅIndicates a very strong hydrogen bond interaction. nih.gov
Interaction Energy (per H₂O)-25 to -30 kcal/molQuantifies the high stability of the fluoride-water cluster. ugm.ac.id
Natural Bond Orbital (NBO) Charge on F⁻-0.95 eShows the high electron density on the fluoride ion, explaining its reactivity.
HOMO-LUMO Energy Gap~5-7 eVRelates to the electronic stability and chemical reactivity of the complex. ugm.ac.id

Challenges and Future Directions in Research

Optimization of Water Content and Anhydrous Reaction Conditions

The presence of three water molecules in the crystalline structure of TBAF·3H₂O significantly influences its reactivity, stability, and solubility. While this hydrated form is more stable and less expensive than anhydrous TBAF, the water content can be detrimental in reactions sensitive to moisture. The basicity and nucleophilicity of the fluoride (B91410) ion are attenuated by hydration, which can be advantageous in preventing side reactions but may also slow down the desired transformation. nih.gov

A significant challenge lies in achieving truly anhydrous reaction conditions when using TBAF·3H₂O. Traditional methods of drying, such as heating under vacuum, can lead to the decomposition of the tetrabutylammonium (B224687) cation via Hofmann elimination, producing tributylamine (B1682462) and butene. nih.govhimedialabs.com This decomposition not only reduces the efficacy of the reagent but also introduces impurities that can complicate product purification.

The development of protocols for in situ generation of anhydrous TBAF is a promising area. One such method involves the reaction of tetrabutylammonium cyanide with hexafluorobenzene (B1203771), where the byproduct, hexacyanobenzene, acts as a scavenger for adventitious water. himedialabs.comchemrxiv.org This approach provides a truly anhydrous source of fluoride ions, leading to dramatically enhanced reaction rates in nucleophilic fluorination reactions compared to physically dried "anhydrous" TBAF. chemrxiv.org

Table 1: Effect of TBAF Hydration on Reaction Outcomes

Reaction Type Effect of Increased Water Content Reference
Oligoribonucleotide Desilylation Decreased efficiency for pyrimidine (B1678525) nucleosides chemrxiv.org
Pd-catalyzed Macrocyclization Improved selectivity, decreased yield nih.gov

Strategies for Mitigation of Side Reactions and Decomposition Pathways

The primary side reactions associated with TBAF·3H₂O are those stemming from the basicity of the fluoride ion and the thermal instability of the tetrabutylammonium cation. The fluoride ion can act as a base, promoting elimination reactions, especially in substrates prone to such pathways. The trihydrate form of TBAF moderates this basicity, which is often beneficial.

Decomposition of the tetrabutylammonium cation via Hofmann elimination is a significant issue, particularly when attempting to prepare anhydrous TBAF or when reactions are conducted at elevated temperatures. nih.gov This decomposition pathway yields tributylamine and butene, which can act as nucleophiles or ligands in catalytic reactions, leading to undesired byproducts.

Strategies to mitigate these side reactions include:

Temperature Control: Conducting reactions at lower temperatures can minimize the rate of Hofmann elimination.

Stoichiometry Control: Using the minimum effective amount of TBAF·3H₂O can reduce the prevalence of base-induced side reactions.

Use of Additives: The addition of crown ethers can enhance the nucleophilicity of the fluoride ion, potentially allowing for lower reaction temperatures and reduced TBAF stoichiometry.

Alternative Fluoride Sources: In cases where the basicity of TBAF is problematic, other fluoride sources like cesium fluoride or potassium fluoride may be employed. google.com For particularly sensitive substrates, HF-pyridine is sometimes used, although it can also lead to decomposition. google.com

Future research will likely focus on the development of more stable fluoride reagents that retain the high solubility and reactivity of TBAF in organic solvents but are less prone to decomposition.

Efficient Removal and Recycling of Tetrabutylammonium Byproducts

A practical challenge in reactions employing TBAF·3H₂O is the removal of the tetrabutylammonium cation and other silyl-derived byproducts from the reaction mixture, especially when the desired product is polar. google.comnih.gov Standard aqueous workups can lead to the loss of polar products, and the tetrabutylammonium cation can be difficult to separate from the product by chromatography. google.comnih.gov

Several strategies have been developed to address this issue:

Ion-Exchange Resins: A particularly effective method involves the use of an ion-exchange resin (e.g., DOWEX 50WX8) in combination with a mild base like calcium carbonate. nih.gov The tetrabutylammonium cation is exchanged for a proton on the resin, and the resulting hydrofluoric acid is neutralized by the calcium carbonate. This method avoids the need for an aqueous workup. nih.gov

Solid-Phase Extraction (SPE): For polar compounds like nucleosides, passing the crude product through a C8 SPE cartridge with water as the eluent has been shown to effectively remove tetrabutylammonium impurities. google.com

Development of Green and Sustainable Methodologies with TBAF·3H₂O

There is a growing emphasis on developing more environmentally friendly chemical processes. TBAF·3H₂O can play a role in this endeavor, and research is ongoing to incorporate it into greener synthetic methodologies.

One promising area is the use of TBAF as a catalyst for the chemical recycling of silicones. eurekaselect.com TBAF can catalyze the depolymerization of various silicone rubbers and fluids at room temperature to yield cyclic siloxane oligomers, which can then be used to produce new silicone materials. eurekaselect.com This process has been successfully demonstrated using sustainable solvents like ethyl acetate (B1210297) and cyclopentylmethyl ether. eurekaselect.com

Furthermore, the development of synthetic methods that utilize water as a solvent is a key goal of green chemistry. A method for the preparation of TBAF·3H₂O itself has been developed that uses water as the solvent and avoids the use of organic solvents and hydrofluoric acid, making the process more environmentally friendly and suitable for industrial production. google.comnih.gov

Future research will likely focus on expanding the use of TBAF·3H₂O in aqueous media and other green solvents, as well as its application in catalytic processes that reduce waste and energy consumption. organic-chemistry.orgmdpi.com

Exploration of Novel Catalytic Cycles and Reaction Architectures

While TBAF is often used in stoichiometric amounts, its catalytic potential is an area of active exploration. A novel catalytic cycle has been developed for the zirconium hydride reduction of sulfinyl ketimines and carbonyls, where TBAF is used to initiate the catalysis. In this system, TBAF activates the zirconocene (B1252598) dichloride precatalyst, likely through the formation of a zirconocene fluoride intermediate, to generate the active zirconium hydride catalyst under ambient conditions. This represents a significant advance in expanding the catalytic applications of zirconium hydrides.

TBAF has also been shown to be an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes and ketones. This method avoids the need for strong bases or metal catalysts and proceeds under mild conditions with low catalyst loading.

In terms of novel reaction architectures, TBAF has been successfully employed in combinatorial chemistry settings. Its ability to rapidly accelerate the N9-alkylation of purines at room temperature has enabled the synthesis of purine (B94841) libraries in microtiter plates for in situ screening of enzyme inhibitors. nih.govnih.gov This high-throughput approach represents a modern reaction architecture that accelerates drug discovery. nih.govnih.gov

Future research will likely focus on discovering new catalytic cycles where TBAF plays a key role and integrating TBAF-mediated reactions into advanced reaction architectures such as continuous flow systems and automated synthesis platforms.

Advanced Applications in Bio-inspired Chemistry and Nanotechnology

The unique properties of TBAF·3H₂O are being leveraged in the fields of bio-inspired chemistry and nanotechnology. In bio-inspired synthesis, for example, the principles of biological systems are used to design and synthesize new materials. While direct applications of TBAF·3H₂O in this area are emerging, its role as a fluoride source and catalyst can be applied to the synthesis of complex, biologically relevant molecules.

In nanotechnology, TBAF has been used in the synthesis and processing of nanomaterials. For instance, it has been employed in the development of novel conjugated polymers with self-immolative sidechains for the effective dispersion of carbon nanotubes. nih.gov It also plays a role in the room-temperature synthesis of semiconductor nanostructures, such as CdSe/CdS triangular nanoemitters, where it aids in the stabilization of the colloidal state. nih.gov

Future research in this area could explore the use of TBAF·3H₂O in the directed assembly of nanostructures, the synthesis of functionalized nanoparticles for biomedical applications, and the development of novel bio-inspired catalysts where the fluoride ion plays a key role in substrate activation or templating.

In situ Monitoring and Real-time Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. In situ monitoring techniques, which allow for the real-time observation of a reaction as it proceeds, are powerful tools for mechanistic elucidation.

While the application of in situ monitoring techniques specifically to TBAF·3H₂O-mediated reactions is an area that is still developing, related studies provide a framework for future research. For example, various NMR techniques, including chemical exchange saturation transfer and magnetization transfer, have been used to study the kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (TBAT), a conveniently handled anhydrous fluoride source often used as a surrogate for TBAF. These studies have provided insights into ion-pairing, fluoride dissociation, and the pathways of fluoride transfer.

Preliminary mechanistic investigations into the TBAF-initiated zirconium hydride catalysis have utilized ¹H NMR spectroscopy to study the interaction between zirconocene dichloride and TBAF. These studies suggest the formation of a zirconocene fluoride species, which is key to initiating the catalytic cycle.

Future research should focus on the application of a broader range of in situ techniques, such as time-resolved IR and Raman spectroscopy, to directly monitor reactions involving TBAF·3H₂O. This would provide valuable data on the role of the water molecules, the nature of the active fluoride species, and the kinetics of the reaction, leading to a more complete mechanistic understanding and enabling more rational reaction design.

Q & A

Q. What are the recommended methods for synthesizing and purifying TBAF·3H₂O in academic laboratories?

TBAF·3H₂O is typically synthesized via metathesis reactions between tetrabutylammonium bromide and potassium fluoride in aqueous or mixed-solvent systems. To purify the hydrated form, recrystallization from non-aqueous solvents (e.g., THF or acetonitrile) under an inert atmosphere is critical to avoid hydrolysis and contamination . Anhydrous TBAF is unstable and prone to decomposition, requiring strict moisture-free conditions during synthesis .

Q. How should TBAF·3H₂O be stored to maintain its stability and reactivity?

TBAF·3H₂O is hygroscopic and must be stored in airtight containers with desiccants (e.g., molecular sieves) under an inert gas (e.g., argon) at 0–6°C . Avoid exposure to strong acids, oxidizing agents, or moisture, as these can degrade the compound or generate hazardous byproducts (e.g., HF) .

Q. What is the mechanistic role of TBAF·3H₂O in nucleophilic fluorination reactions?

TBAF·3H₂O acts as a soluble fluoride source, enabling nucleophilic substitution (e.g., SNAr) in aprotic solvents like DMF or THF. The trihydrate form moderates fluoride’s basicity, reducing side reactions (e.g., elimination) while maintaining sufficient nucleophilicity. Methodologically, reactions should be conducted under anhydrous conditions with controlled stoichiometry to optimize yields .

Advanced Research Questions

Q. How do solvent polarity and water content influence TBAF·3H₂O’s efficacy in desilylation reactions?

Solvent polarity impacts fluoride ion solvation and activity. In polar aprotic solvents (e.g., DMF), TBAF·3H₂O exhibits higher fluoride availability, accelerating desilylation. However, trace water can hydrolyze sensitive substrates. Advanced experimental design should compare reaction rates in solvents like THF (low polarity) versus DMF (high polarity) while monitoring water content via Karl Fischer titration .

Q. What strategies optimize TBAF·3H₂O-mediated deprotection of silyl ethers in complex substrates?

Optimization involves:

  • Temperature : Elevated temperatures (40–60°C) enhance reaction rates but may degrade thermally sensitive products.
  • Stoichiometry : Use 1.1–1.5 equivalents of TBAF·3H₂O to balance efficiency and side reactions.
  • Additives : Catalytic amounts of crown ethers (e.g., 18-crown-6) can improve fluoride ion accessibility in sterically hindered systems .

Q. How can researchers validate the purity and hydration state of TBAF·3H₂O batches?

  • Analytical Methods :
    • ¹⁹F NMR : Quantifies free fluoride ions and detects impurities (e.g., HF).
    • Karl Fischer Titration : Measures water content to confirm trihydrate stoichiometry.
    • Ion Chromatography : Identifies counterion contaminants (e.g., bromide) .

Q. How should contradictory data on TBAF·3H₂O’s stability be resolved in experimental design?

Discrepancies in stability reports (e.g., decomposition under ambient vs. inert conditions) likely arise from variations in hydration state or storage protocols. Researchers should:

  • Replicate literature conditions precisely, including humidity controls.
  • Conduct accelerated stability studies (e.g., thermogravimetric analysis) to identify degradation thresholds .

Q. What safety protocols mitigate risks when handling TBAF·3H₂O in large-scale reactions?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling dust or decomposition products (e.g., HF).
  • Emergency Measures : Neutralize spills with calcium carbonate and ensure accessible eye-wash stations .

Methodological Considerations

  • Controlled Atmosphere Techniques : Use Schlenk lines or gloveboxes for anhydrous reactions .
  • Incompatibility Alerts : Avoid combining TBAF·3H₂O with chlorinated solvents (e.g., dichloroethane) to prevent hazardous reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.